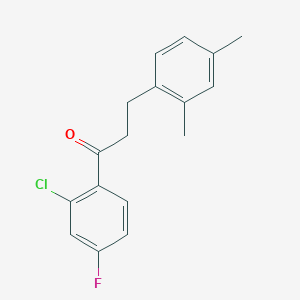

2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

Description

2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone is a halogenated aromatic ketone with a molecular formula of C17H16ClFO (inferred from analogs in ).

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCEZZTYDINHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644699 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-38-2 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The chloro group can be introduced through a subsequent chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2,4-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Substituent Positions: The target compound’s 2,4-dimethylphenyl group differs from analogs with 3,5-dimethylphenyl () or 2,5-dimethylphenyl ().

- Halogen Arrangement : Swapping Cl and F positions (e.g., 4'-Cl vs. 2'-Cl) modifies dipole moments and solubility profiles.

- Molecular Weight : Analogs with larger substituents (e.g., dimethylphenyl groups) exhibit higher molecular weights (~290 vs. 214.67 in ), influencing lipophilicity and diffusion rates.

Functional and Application Comparisons

- Chemosensor Potential: Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl () demonstrate utility in chemosensors. The target compound’s dimethylphenyl group may similarly enhance π-π stacking or hydrogen-bonding interactions, though direct evidence is lacking.

- Synthetic Intermediates: Propiophenone derivatives are often intermediates in UV stabilizers () or pharmaceutical agents.

Biological Activity

2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS No. 898794-38-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, with an emphasis on its mechanisms of action and therapeutic potential.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.76 g/mol

- Purity : 97%

- InChI Key : DQZCEZZTYDINHG-UHFFFAOYSA-N

- GPR55 Agonism : Research indicates that compounds structurally similar to this compound may act as agonists for the GPR55 receptor, which is implicated in various physiological processes including pain modulation and inflammation .

- Antioxidant Properties : Studies on related compounds suggest that this class of compounds may exhibit antioxidant activity, potentially beneficial in mitigating oxidative stress in biological systems .

- Antifungal Activity : Some derivatives have shown antifungal properties, indicating a possible application in treating fungal infections .

Study 1: GPR55 Receptor Interaction

A study investigated the binding affinity and efficacy of various ligands at the GPR55 receptor using a β-arrestin biosensor assay. The findings indicated that certain ligands could activate GPR55, leading to downstream signaling events associated with inflammation and pain relief . While direct studies on this compound are lacking, the structural similarities suggest a potential for similar activity.

Study 2: Antioxidant Activity

Research highlighted the antioxidant capabilities of structurally related compounds. These compounds were shown to scavenge free radicals effectively, suggesting that this compound might also possess such properties, contributing to its therapeutic profile .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential GPR55 Agonist | Receptor Activation |

| Related Compound A | Antioxidant | Free Radical Scavenging |

| Related Compound B | Antifungal | Inhibition of Fungal Growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.